molecular formula C19H14BrClN2O3S B3729337 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide

5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide

Cat. No. B3729337
M. Wt: 465.7 g/mol
InChI Key: YEQRZSSTNROHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue of the inhibitor of kappa B kinase (IKK) complex, which is responsible for activating NF-κB. This modification leads to the inhibition of IKK activity, thereby preventing the activation of NF-κB. This mechanism of action has been shown to be effective in reducing inflammation, suppressing tumor growth, and modulating immune response.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in response to various stimuli. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed. In addition, 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has been shown to modulate immune response by inhibiting the activation of T cells and reducing the production of immunoglobulin E (IgE).

Advantages and Limitations for Lab Experiments

5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has also been shown to be effective in various in vitro and in vivo models, making it a valuable tool for investigating the role of NF-κB in various diseases. However, 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has some limitations as well. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, its mechanism of action may be influenced by the cellular context, which may limit its applicability in certain experimental systems.

Future Directions

There are several future directions for the research on 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of the role of NF-κB in various diseases, including neurodegenerative disorders and metabolic diseases. Furthermore, the potential use of 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 as a therapeutic agent in clinical settings warrants further investigation. Overall, 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has shown great potential as a tool for investigating the role of NF-κB in various diseases, and further research in this area may lead to the development of novel therapeutic strategies.

Scientific Research Applications

5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation, immune response, and cell survival. 5-(4-bromobenzoyl)-N-(5-chloro-2-pyridinyl)-2-methylbenzenesulfonamide 11-7082 has been used in various in vitro and in vivo studies to investigate the role of NF-κB in various diseases, including cancer, inflammation, and autoimmune disorders.

properties

IUPAC Name

5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrClN2O3S/c1-12-2-3-14(19(24)13-4-6-15(20)7-5-13)10-17(12)27(25,26)23-18-9-8-16(21)11-22-18/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQRZSSTNROHOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-bromobenzoyl)-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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